molecular formula C20H22N4OS B8567129 N-Ethyl-N'-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]urea CAS No. 365431-05-6

N-Ethyl-N'-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]urea

Cat. No. B8567129
Key on ui cas rn: 365431-05-6
M. Wt: 366.5 g/mol
InChI Key: KHUGRBFPQBUWFG-UHFFFAOYSA-N
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Patent
US07495018B2

Procedure details

To A solution of 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridylamine (0.50 g, 1.7 mmol) in N,N-dimethylacetamide (10 mL) was added ethyl isocyanate (0.20 mL, 2.5 mmol) and the reaction mixture was stirred at 80° C. for 20 hours. The reaction mixture was poured into aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The extracts were washed with aqueous sodium hydrogen carbonate solution and brine. The resulting solution was dried, and concentrated under reduced pressure. The obtained crude crystal was recrystallized from ethyl acetate-hexane to give a title compound (0.29 g, yield 47%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:4][C:5]([C:15]2[CH:20]=[CH:19][N:18]=[C:17]([NH2:21])[CH:16]=2)=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=2)[N:7]=1)[CH3:2].[CH2:22]([N:24]=[C:25]=[O:26])[CH3:23].C(=O)([O-])O.[Na+]>CN(C)C(=O)C>[CH2:22]([NH:24][C:25]([NH:21][C:17]1[CH:16]=[C:15]([C:5]2[S:4][C:3]([CH2:1][CH3:2])=[N:7][C:6]=2[C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=2)[CH:20]=[CH:19][N:18]=1)=[O:26])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)C=1SC(=C(N1)C1=CC(=CC=C1)C)C1=CC(=NC=C1)N
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)N=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with aqueous sodium hydrogen carbonate solution and brine
CUSTOM
Type
CUSTOM
Details
The resulting solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained crude crystal
CUSTOM
Type
CUSTOM
Details
was recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)NC(=O)NC1=NC=CC(=C1)C1=C(N=C(S1)CC)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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